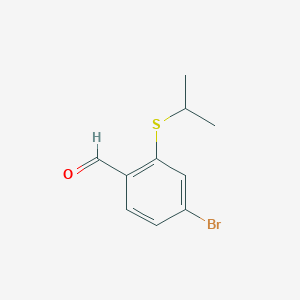

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde

CAS No.: 1340366-62-2

Cat. No.: VC3411977

Molecular Formula: C10H11BrOS

Molecular Weight: 259.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340366-62-2 |

|---|---|

| Molecular Formula | C10H11BrOS |

| Molecular Weight | 259.16 g/mol |

| IUPAC Name | 4-bromo-2-propan-2-ylsulfanylbenzaldehyde |

| Standard InChI | InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 |

| Standard InChI Key | SOSXCMCHPMPLCX-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=C(C=CC(=C1)Br)C=O |

| Canonical SMILES | CC(C)SC1=C(C=CC(=C1)Br)C=O |

Introduction

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1340366-62-2 |

| VCID | VC3411977 |

| Molecular Formula | C10H11BrOS |

| Molecular Weight | 259.16 g/mol |

The electronic distribution within 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is particularly interesting due to the presence of both electron-withdrawing (bromine and aldehyde) and electron-donating (propan-2-ylsulfanyl) groups. The bromine atom, being electronegative, draws electron density away from the benzene ring, while the sulfur-containing group contributes electron density through resonance and inductive effects. This electronic interplay creates a molecule with unique reactivity patterns that can be exploited in various synthetic transformations.

Synthesis

The synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde typically involves a nucleophilic aromatic substitution reaction, which represents a fundamental approach to introducing the propan-2-ylsulfanyl group into the molecular framework. The general synthetic procedure utilizes readily available starting materials such as 4-bromobenzaldehyde and propan-2-thiol (isopropyl mercaptan). This accessibility of precursors enhances the practical utility of this compound in laboratory and potentially industrial settings.

The reaction mechanism involves the nucleophilic attack of the sulfur atom from propan-2-thiol on the carbon atom bonded to a suitable leaving group in the benzene ring, leading to the displacement of this group and the formation of the characteristic thioether (C-S) linkage. This process is typically facilitated by basic conditions that deprotonate the thiol, enhancing its nucleophilicity and promoting the substitution reaction.

In a typical synthetic approach, the reaction might proceed as follows:

-

Activation of the benzene ring toward nucleophilic attack, often facilitated by electron-withdrawing groups

-

Nucleophilic attack by the sulfur atom of propan-2-thiol

-

Displacement of the leaving group and formation of the carbon-sulfur bond

-

Workup and purification to obtain the desired product

The efficiency of this synthetic route depends on several factors, including reaction conditions (temperature, solvent, base), the nature of the leaving group, and the electronic properties of the benzene ring. Optimization of these parameters can lead to improved yields and purity of the final product, enhancing the utility of this synthesis for practical applications.

Comparison with Similar Compounds

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde shares structural similarities with various substituted benzaldehydes but possesses unique features that distinguish it from related compounds. Understanding these structural relationships is important for predicting reactivity patterns and potential applications, as well as for developing more effective synthetic strategies.

Compared to simpler bromobenzaldehydes such as 4-bromobenzaldehyde, the addition of the propan-2-ylsulfanyl group in 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde introduces several key differences:

-

Enhanced electronic complexity due to the presence of the electron-donating sulfur-containing group

-

Additional steric considerations around the ortho position

-

Expanded reactivity profile due to the presence of the thioether functionality

-

Potential for directed metalation or ortho-lithiation reactions facilitated by the sulfur atom

These differences contribute to the unique chemical behavior of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, potentially enabling transformations that would be difficult or impossible with simpler bromobenzaldehydes. The specific arrangement of substituents creates a distinctive electronic and steric environment that can be exploited in various synthetic applications.

The following table presents a comparative analysis of key features between 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde and structurally related compounds:

| Feature | 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde | Similar Benzaldehydes |

|---|---|---|

| Functional Groups | Bromine, propan-2-ylsulfanyl, aldehyde | Vary depending on specific compound |

| Electronic Effects | Mixed electron-withdrawing and electron-donating | Typically less complex electronic distribution |

| Synthetic Versatility | Multiple reactive sites for diverse transformations | Generally more limited reaction scope |

| Potential Applications | Pharmaceutical intermediates, complex molecule synthesis | Depends on specific substituent pattern |

Synthetic Applications

The versatile structure of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde makes it particularly valuable in organic synthesis, serving as a building block for the creation of more complex molecular architectures with diverse applications. Its multiple functional groups provide numerous opportunities for selective transformations, enabling the preparation of compounds with specific structural features tailored to particular applications.

In medicinal chemistry, this compound can serve as a precursor to libraries of potentially bioactive molecules, facilitating the exploration of structure-activity relationships and the identification of compounds with enhanced therapeutic properties. The ability to selectively modify each functional group allows for the systematic variation of structural features, an approach that is fundamental to modern drug discovery efforts.

For materials science applications, derivatives of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde might contribute to the development of functional materials with specific physical or chemical properties. The electronic properties conferred by its substituents could be advantageous in creating materials with particular optical, electronic, or sensing capabilities.

Some potential synthetic transformations that highlight the versatility of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde include:

-

Conversion of the aldehyde to various functional groups (alcohols, acids, amines, etc.)

-

Cross-coupling reactions at the bromine position to introduce carbon-based substituents

-

Modifications of the propan-2-ylsulfanyl group to alter electronic properties

-

Sequential transformations involving multiple functional groups to create complex molecular architectures

These transformations demonstrate the synthetic utility of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde and underscore its importance as a versatile building block in organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume